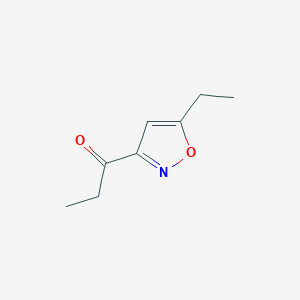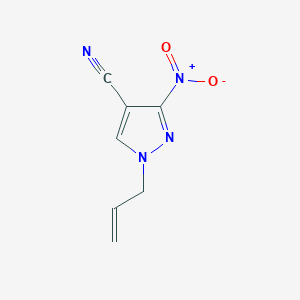
3,5-DI(Thiophen-2-YL)-4,5-dihydro-1H-pyrazole-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-DI(Thiophen-2-YL)-4,5-dihydro-1H-pyrazole-1-carbothioamide is a heterocyclic compound that features a pyrazole ring substituted with thiophene groups. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DI(Thiophen-2-YL)-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the reaction of thiophene derivatives with hydrazonoyl halides under reflux conditions. One common method involves the use of dioxane as a solvent and triethylamine (TEA) as a base. The reaction mixture is refluxed for several hours, monitored by thin-layer chromatography (TLC), and the resulting solid is filtered, washed with ethanol, and dried .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,5-DI(Thiophen-2-YL)-4,5-dihydro-1H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups such as halides or alkyl groups .
Aplicaciones Científicas De Investigación
3,5-DI(Thiophen-2-YL)-4,5-dihydro-1H-pyrazole-1-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Its derivatives are being explored for their anti-inflammatory and anticancer properties.
Mecanismo De Acción
The mechanism of action of 3,5-DI(Thiophen-2-YL)-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with various molecular targets. For instance, it can inhibit enzymes such as monoamine oxidase, which plays a role in neurotransmitter regulation . The compound’s thiophene and pyrazole rings allow it to interact with biological macromolecules, potentially disrupting their normal function and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
3,5-DI(Thiophen-2-YL)-1H-pyrazole: Similar structure but lacks the carbothioamide group.
4,5-Dihydro-1H-pyrazole-1-carbothioamide: Similar structure but lacks the thiophene groups.
Thiophene-2-carboxamide: Contains the thiophene ring but lacks the pyrazole structure.
Uniqueness
3,5-DI(Thiophen-2-YL)-4,5-dihydro-1H-pyrazole-1-carbothioamide is unique due to the combination of its thiophene and pyrazole rings, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or unique electronic characteristics .
Propiedades
Número CAS |
870680-39-0 |
|---|---|
Fórmula molecular |
C12H11N3S3 |
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
3,5-dithiophen-2-yl-3,4-dihydropyrazole-2-carbothioamide |
InChI |
InChI=1S/C12H11N3S3/c13-12(16)15-9(11-4-2-6-18-11)7-8(14-15)10-3-1-5-17-10/h1-6,9H,7H2,(H2,13,16) |
Clave InChI |
XWHXWVILQHORFC-UHFFFAOYSA-N |
SMILES canónico |
C1C(N(N=C1C2=CC=CS2)C(=S)N)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Aminomethyl)-6-(bromomethyl)benzo[d]oxazole](/img/structure/B12875316.png)
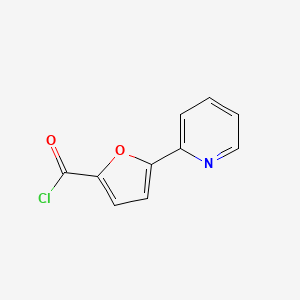

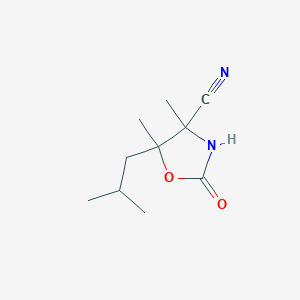
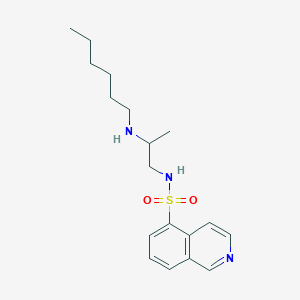
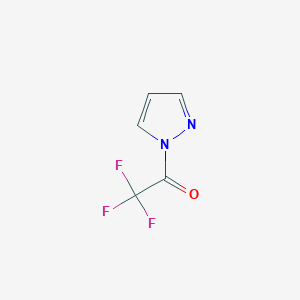
![Sodium 4-((1,5-dimethyl-1H-pyrazol-3-yl)amino)-6-ethyl-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxylate](/img/structure/B12875342.png)
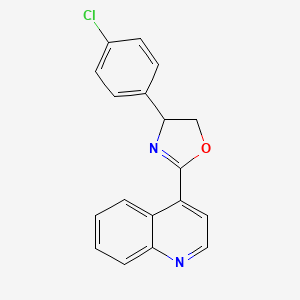
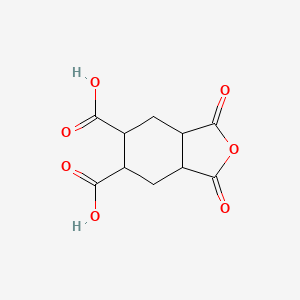

![3-ethoxy-N,N-dimethyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-amine](/img/structure/B12875369.png)

